Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate
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Description
Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate is a useful research compound. Its molecular formula is C12H20INO4 and its molecular weight is 369.199. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have demonstrated the synthesis and characterization of various pyrrole derivatives, highlighting the chemical flexibility and utility of similar structures in the development of complex organic molecules. For instance, a study focused on the synthesis and characterization of pyrrole derivatives, including their thermal, X-ray, and DFT analyses, showcasing the potential for creating materials with specific desired properties (Çolak et al., 2021). This work emphasizes the importance of structural analysis in understanding the properties and applications of pyrrole derivatives in material science and organic synthesis.
Nucleophilic Substitutions and Radical Reactions
Another aspect of scientific research involving pyrrole derivatives is the exploration of their chemical reactivity, such as nucleophilic substitutions and radical reactions. For example, tert-butyl phenylazocarboxylates, which share structural motifs with the compound , have been used as building blocks in synthetic organic chemistry, demonstrating versatility in reactions including nucleophilic substitutions and modifications through radical reactions (Jasch et al., 2012). These findings could suggest avenues for the functionalization and application of similar pyrrole derivatives in synthetic chemistry.
Application in Polymer Science
Moreover, pyrrole derivatives have found applications in polymer science, illustrating the utility of these compounds in creating functional materials. A study on the end-quenching of polymerizations with N-(ω-hydroxyalkyl)pyrrole showcases the synthesis of polymers with specific end groups, which could be pivotal for the development of materials with tailored properties (Morgan & Storey, 2010). This highlights the potential role of pyrrole derivatives in the design and synthesis of advanced polymeric materials.
Photocyclodimerization Studies
Pyrrole derivatives have also been studied for their photocyclodimerization reactions, providing insights into the synthesis of complex molecular structures through photochemical processes. An example is the study of the photocyclodimer obtained from tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate, which elucidates the reaction pathways and structural outcomes of such photoinduced processes (Kopf et al., 1998). These studies contribute to the broader understanding of how light can be used to manipulate organic molecules for the synthesis of complex structures.
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO4/c1-12(2,3)18-11(15)14-5-9-10(6-14)17-8(4-13)7-16-9/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDAHFRFEMHBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OC(CO2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.